2-Formyl-3,4-dihydroxybenzoic acid
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Overview
Description
2-Formyl-3,4-dihydroxybenzoic acid is a phenolic compound that belongs to the hydroxybenzoic acid family It is characterized by the presence of a formyl group (-CHO) and two hydroxyl groups (-OH) attached to a benzene ring This compound is known for its antioxidant properties and is found in various plants and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3,4-dihydroxybenzoic acid can be achieved through several methods. One common approach involves the Duff reaction, where phenols are formylated using hexamethylenetetramine (HMTA) in the presence of an acid catalyst. This method is particularly useful for introducing formyl groups adjacent to hydroxyl groups on the aromatic ring .
Another method involves the oxidation of 2,3,4-trihydroxybenzaldehyde using suitable oxidizing agents. This process typically requires mild reaction conditions to prevent over-oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and advanced purification techniques are commonly employed to enhance the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-3,4-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids under specific conditions.
Reduction: Reduction of the formyl group can yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like acyl chlorides or sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Formyl-3,4-dihydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor for various chemical reactions.
Biology: The compound exhibits antioxidant properties and is studied for its potential role in protecting cells from oxidative stress.
Medicine: Research has shown its potential in developing therapeutic agents for treating diseases related to oxidative damage, such as cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Formyl-3,4-dihydroxybenzoic acid is primarily related to its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. It interacts with molecular targets such as enzymes and proteins involved in oxidative stress pathways, modulating their activity and preventing cellular damage .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzoic acid (Protocatechuic acid): Similar in structure but lacks the formyl group.
2,3,4-Trihydroxybenzoic acid: Contains an additional hydroxyl group compared to 2-Formyl-3,4-dihydroxybenzoic acid.
Uniqueness
This compound is unique due to the presence of both formyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of chemical reactions and exhibit enhanced antioxidant properties compared to its analogs .
Properties
Molecular Formula |
C8H6O5 |
---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
2-formyl-3,4-dihydroxybenzoic acid |
InChI |
InChI=1S/C8H6O5/c9-3-5-4(8(12)13)1-2-6(10)7(5)11/h1-3,10-11H,(H,12,13) |
InChI Key |
XVZYAHCEQHPKQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C=O)O)O |
Origin of Product |
United States |
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